3-(2-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(2-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4-ones This compound is characterized by its unique structural features, including a fluorophenyl group, a methoxypropyl chain, and a chromeno-oxazinone core
Preparation Methods
The synthesis of 3-(2-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can be achieved through several synthetic routes. One common method involves the condensation of secondary amides with acyl chlorides in the presence of an iridium catalyst. This one-pot reaction is known for its mild conditions and high efficiency . The reaction typically proceeds with good yields and broad substrate scope, making it suitable for industrial production.
Chemical Reactions Analysis
3-(2-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
These reactions often lead to the formation of major products that retain the core structure of the compound while introducing new functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promise in biological studies, particularly in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to specific receptors or enzymes, leading to changes in cellular signaling pathways . These interactions can result in therapeutic effects, such as the inhibition of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(2-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one stands out due to its unique structural features and diverse range of applications. Similar compounds include:
3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound is known for its triple-acting PPARα, -γ, and -δ agonist profile.
1,3-oxazin-4-ones: These compounds share the oxazinone core structure and are synthesized through similar methods.
Properties
Molecular Formula |
C21H20FNO4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C21H20FNO4/c1-25-10-4-9-23-11-16-19(27-13-23)8-7-15-20(24)17(12-26-21(15)16)14-5-2-3-6-18(14)22/h2-3,5-8,12H,4,9-11,13H2,1H3 |
InChI Key |
OSBQLQDGOUJNGV-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4F)OC1 |
Origin of Product |
United States |
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